molecular formula C19H22N2O B11484092 2-(4-methoxyphenyl)-1-(2-methylbutyl)-1H-benzimidazole

2-(4-methoxyphenyl)-1-(2-methylbutyl)-1H-benzimidazole

Cat. No.: B11484092
M. Wt: 294.4 g/mol
InChI Key: NYGYLARQUDBCOF-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole typically involves the following steps:

  • Formation of the Benzodiazole Core: : The benzodiazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative. Common reagents include o-phenylenediamine and 4-methoxybenzoic acid, which undergo cyclization under acidic or basic conditions to form the benzodiazole ring.

  • Alkylation: : The introduction of the 2-methylbutyl group can be achieved through an alkylation reaction. This involves the reaction of the benzodiazole core with an appropriate alkylating agent, such as 2-methylbutyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of 2-(4-methoxyphenyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of halogenated benzodiazole derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole depends on its specific application:

    Pharmacological Activity: It may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it could inhibit enzyme activity or modulate receptor signaling pathways.

    Material Science: In the context of organic semiconductors, it may facilitate charge transport through its conjugated system, enhancing the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-1,3-benzodiazole: Lacks the methoxy and methylbutyl substituents, resulting in different chemical properties and applications.

    2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole: Contains a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

    2-(4-Methoxyphenyl)-1H-1,3-benzodiazole: Lacks the 2-methylbutyl group, leading to differences in solubility and interaction with biological targets.

Uniqueness

2-(4-methoxyphenyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole is unique due to the presence of both the methoxyphenyl and methylbutyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-(2-methylbutyl)benzimidazole

InChI

InChI=1S/C19H22N2O/c1-4-14(2)13-21-18-8-6-5-7-17(18)20-19(21)15-9-11-16(22-3)12-10-15/h5-12,14H,4,13H2,1-3H3

InChI Key

NYGYLARQUDBCOF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC

Origin of Product

United States

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